
Sulfuric acid--4,4'-bipyridine (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid–4,4’-bipyridine (2/1) is a coordination compound formed by the interaction of sulfuric acid and 4,4’-bipyridine in a 2:1 molar ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–4,4’-bipyridine (2/1) typically involves the reaction of 4,4’-bipyridine with sulfuric acid under controlled conditions. One common method involves gradually adding 4,4’-bipyridine to a solution of sulfuric acid while maintaining constant stirring. The reaction mixture is then heated to facilitate the formation of the coordination compound. The resulting product is purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of sulfuric acid–4,4’-bipyridine (2/1) may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid–4,4’-bipyridine (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it may be reduced by suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving sulfuric acid–4,4’-bipyridine (2/1) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from reactions involving sulfuric acid–4,4’-bipyridine (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield bipyridinium salts, while reduction reactions may produce bipyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Sulfuric acid–4,4’-bipyridine (2/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of sulfuric acid–4,4’-bipyridine (2/1) involves its ability to coordinate with metal ions and other molecules through its bipyridine moiety. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and biological processes. The molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with similar coordination properties but different reactivity and applications.
4,4’-Bipyridine: The parent compound of sulfuric acid–4,4’-bipyridine (2/1), used in various coordination chemistry applications.
Bipyridinium Salts: Compounds derived from bipyridine with distinct electrochemical properties and applications in materials science.
Uniqueness
Sulfuric acid–4,4’-bipyridine (2/1) is unique due to its specific coordination with sulfuric acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
874212-80-3 |
|---|---|
Molekularformel |
C10H12N2O8S2 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
4-pyridin-4-ylpyridine;sulfuric acid |
InChI |
InChI=1S/C10H8N2.2H2O4S/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*1-5(2,3)4/h1-8H;2*(H2,1,2,3,4) |
InChI-Schlüssel |
XUFYDIRKFWSTJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC=NC=C2.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate](/img/structure/B14189380.png)

![(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14189392.png)
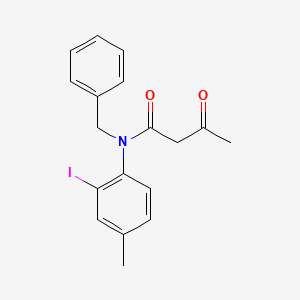
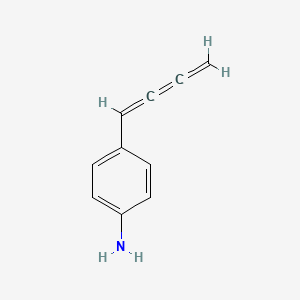
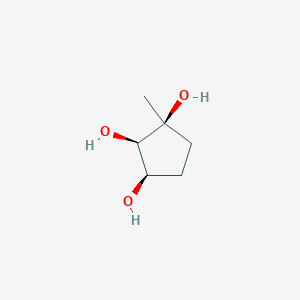
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)
![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)

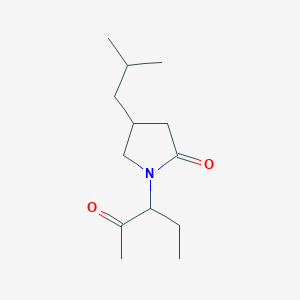
![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)
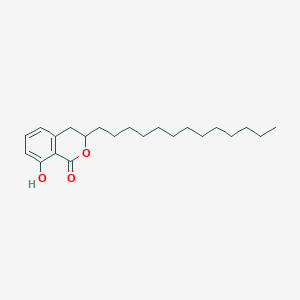
![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)
